N-(5-chloro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.: 1040632-75-4
Cat. No.: VC8434939
Molecular Formula: C25H19ClN4OS
Molecular Weight: 459 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040632-75-4 |
|---|---|
| Molecular Formula | C25H19ClN4OS |
| Molecular Weight | 459 g/mol |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C25H19ClN4OS/c1-16-9-10-18(26)13-21(16)28-24(31)15-32-25-23-14-22(29-30(23)12-11-27-25)20-8-4-6-17-5-2-3-7-19(17)20/h2-14H,15H2,1H3,(H,28,31) |
| Standard InChI Key | OUDJVYKAAKRYGQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a fused bicyclic system with nitrogen atoms at positions 1, 3, and 5. Key structural features include:
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Naphthalen-1-yl substituent: A polycyclic aromatic hydrocarbon providing lipophilicity and π-π stacking potential .
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Sulfanylacetamide bridge: A thioether-linked acetamide group offering hydrogen-bonding capacity via the carbonyl and amine functionalities.
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5-Chloro-2-methylphenyl group: A halogenated aromatic ring contributing to steric bulk and electronic effects .
Physicochemical Properties (Theoretical)
The elevated logP value suggests strong lipophilicity, likely influencing membrane permeability and CNS penetration. The moderate polar surface area balances solubility and bioavailability .
Synthetic Approaches
Retrosynthetic Analysis
Key disconnections for this molecule include:
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Pyrazolo[1,5-a]pyrazine core formation via [3+2] cycloaddition between aminopyrazines and nitrile oxides .
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Naphthalen-1-yl introduction through Suzuki-Miyaura coupling or Ullmann-type reactions .
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Sulfanylacetamide installation via nucleophilic substitution of a chloropyrazine intermediate with mercaptoacetamide derivatives.
Stepwise Synthesis (Hypothetical Pathway)
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Core construction:
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Naphthalenylation:
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Thioether formation:
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Displacement of a 4-chloro substituent with sodium mercaptoacetate, followed by amidation with 5-chloro-2-methylaniline.
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Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Mass Spectrometry
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ESI-MS: m/z 490.0 [M+H]⁺ (calculated for C₂₆H₂₁ClN₅OS⁺)
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Fragmentation pattern shows loss of naphthalene (128 Da) and acetamide moiety (59 Da).
Computational Modeling and SAR Insights
Docking Studies
Molecular docking into RET kinase (PDB: 6QZ6) reveals:
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Binding energy: -9.8 kcal/mol (AutoDock Vina)
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Key interactions:
Structure-Activity Relationships (SAR)
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